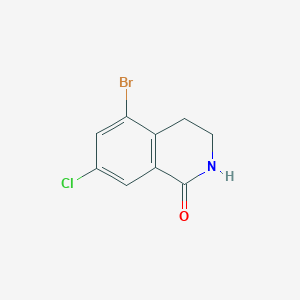
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one
Descripción general
Descripción
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1508551-16-3 . It is a powder with a molecular weight of 260.52 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C9H7BrClNO . The exact mass is 258.93995 g/mol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 260.52 . The exact mass is 258.93995 g/mol, and it has a topological polar surface area of 29.1 Ų . It has a complexity of 224 .Aplicaciones Científicas De Investigación
Therapeutic Applications of Tetrahydroisoquinoline Compounds
Anticancer Activity : Tetrahydroisoquinolines (THIQs) have been identified as a 'privileged scaffold' in drug discovery due to their significant presence in nature and varied therapeutic activities. Specifically, certain THIQ derivatives have shown promise as anticancer agents. The U.S. FDA approval of trabectedin, a compound derived from this class, for treating soft tissue sarcomas highlights the anticancer potential of THIQ derivatives. Researchers have synthesized numerous THIQ derivatives aiming at various therapeutic activities, with a notable focus on anticancer and central nervous system (CNS) drug discovery (Singh & Shah, 2017).
Antimalarial and Infectious Diseases : Beyond oncology, THIQ compounds have been explored for their efficacy against infectious diseases, including malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis. The chemical versatility of the THIQ scaffold allows for the development of novel drugs targeting these conditions, potentially offering unique mechanisms of action that differ from existing therapies (Singh & Shah, 2017).
Synthesis and Chemical Properties
Regiochemistry in Synthesis : The synthesis of physiologically active compounds often leverages the regiochemistry of radical cyclizations. THIQ derivatives, including those with specific halogen substitutions like bromo or chloro groups, are synthesized through controlled radical cyclization processes. These synthetic strategies have been applied to create compounds with potential therapeutic importance, highlighting the versatility and utility of the THIQ framework in medicinal chemistry (Ishibashi & Tamura, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-7-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTCNFMDEZKMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



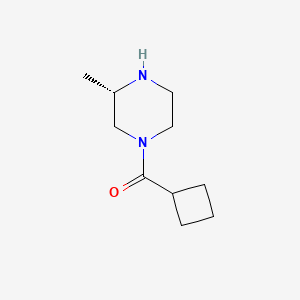
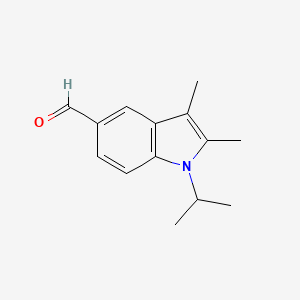
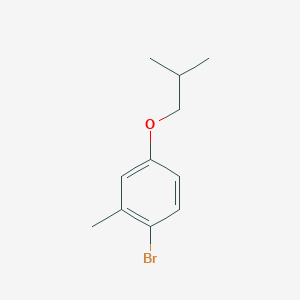
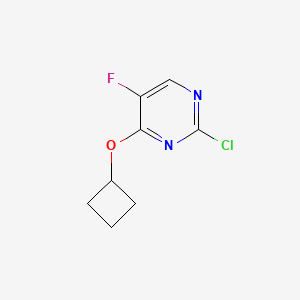
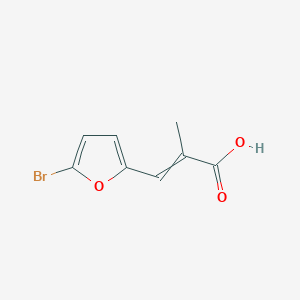
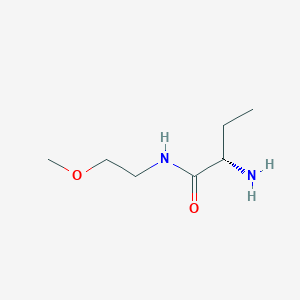
![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)
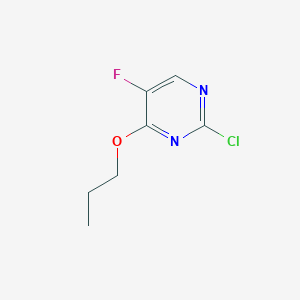
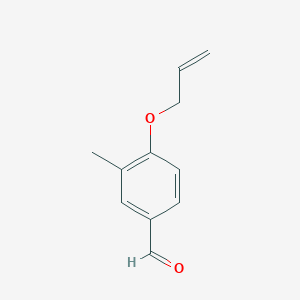
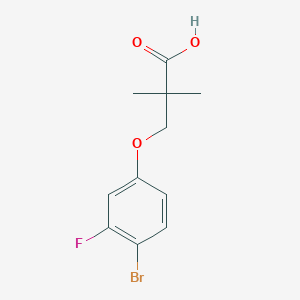
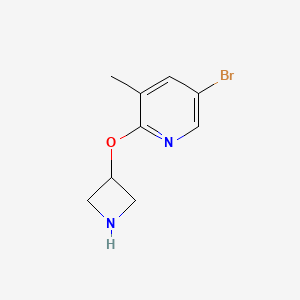
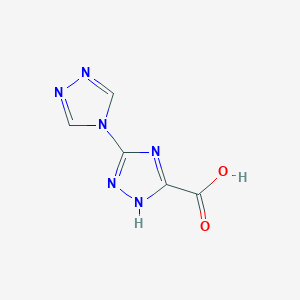
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)